![molecular formula C14H18N2O2 B1424943 Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 787564-07-2](/img/structure/B1424943.png)
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Overview
Description
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique spirocyclic structure, which consists of a diazaspiro octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes several key steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for Benzyl 4,7-diazaspiro[2 the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate has been identified as a lead compound in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. This compound is particularly noted for its potential to interact with biological systems due to its diazaspiro structure, which can confer unique pharmacological properties .
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor activity by inhibiting the interaction between Mdm2 (murine double minute 2) protein and p53 protein, a crucial pathway in cancer biology. This inhibition can lead to the reactivation of p53, promoting apoptosis in cancer cells . Such mechanisms highlight the compound's potential as an anticancer agent.
Synthetic Applications
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex nitrogen-containing heterocycles. For example, it can be utilized in cascade reactions to produce spirocyclic compounds with significant biological activities. These transformations often yield high stereoselectivity and efficiency, making this compound a valuable building block in organic synthesis .
Biological Studies
Pharmacological Research
The pharmacological profile of this compound has been explored through various studies focusing on its interaction with biological targets. Its derivatives have shown promise in modulating neurotransmitter systems and may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .
Chemical Properties and Stability
This compound exhibits stability under various conditions, which is crucial for its application in drug formulation. The presence of the benzyl group enhances its lipophilicity, potentially improving absorption and bioavailability when administered as a pharmaceutical agent .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Lead compound for drug design with potential modifications for enhanced activity |
Antitumor Activity | Inhibits Mdm2-p53 interaction, promoting apoptosis in cancer cells |
Synthetic Applications | Intermediate for synthesizing complex nitrogen-containing heterocycles |
Biological Studies | Potential modulation of neurotransmitter systems; applications in neurological disorders |
Chemical Properties | Exhibits stability and enhanced lipophilicity for improved absorption and bioavailability |
Mechanism of Action
The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
- 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
- Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Uniqueness
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate (CAS No. 787564-07-2) is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparisons with related compounds.
Overview of the Compound
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a diazaspiro framework, which is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Mdm2-p53 Interaction : One of the key mechanisms involves inhibiting the interaction between Mdm2 (murine double minute 2) and p53 proteins. This interaction is critical for regulating cell cycle and apoptosis, making it a promising target for anticancer therapies .
- Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, potentially influencing metabolic pathways related to cancer and other diseases.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their implications for drug development:
Comparison with Similar Compounds
This compound can be compared with other diazaspiro compounds to highlight its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl 4,7-diazaspiro[2.5]octane | C14H18N2O | Lacks carboxylate group; simpler structure |
Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | C18H26N2O2 | Enhanced stability due to tert-butyl group; potential for improved biological activity |
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | C13H14N2O | Features dione functionality; different steric properties |
Properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXCAIYBBEOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680033 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-07-2 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-benzyloxycarbonyl-4,7-diazaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.